Product packaging for 5h-Pyrrolo[1,2-b]cinnolin-10-one(Cat. No.:)

5h-Pyrrolo[1,2-b]cinnolin-10-one

Cat. No.: B8299475
M. Wt: 184.19 g/mol
InChI Key: JYLYUEPOKMFLSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5h-Pyrrolo[1,2-b]cinnolin-10-one is a synthetically designed heterocyclic organic compound that presents a fused polycyclic system, serving as a chemical scaffold for advanced pharmacological research and development. This compound is of significant interest in medicinal chemistry due to its structural similarity to a class of compounds documented for their effects on the central nervous system . Scientific literature on closely related pyrrolocinnoline analogs indicates potential research applications as analgesic agents and for the enhancement of cholinergic function . These properties make it a compelling candidate for investigative studies targeting neurological conditions, including memory dysfunctions and neurodegenerative diseases such as Alzheimer's disease, which are characterized by diminished cholinergic activity . The specific mechanism of action for research compounds in this class often involves interaction with key neurological pathways, though the exact target for this specific molecule should be determined through empirical study. Researchers utilize this compound as a key intermediate or core structure for developing novel bioactive molecules, studying structure-activity relationships (SAR), and exploring new therapeutic mechanisms. This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Prior to use, researchers should consult the relevant safety data sheets and conduct all necessary risk assessments.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8N2O B8299475 5h-Pyrrolo[1,2-b]cinnolin-10-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8N2O

Molecular Weight

184.19 g/mol

IUPAC Name

5H-pyrrolo[1,2-b]cinnolin-10-one

InChI

InChI=1S/C11H8N2O/c14-11-8-4-1-2-5-9(8)12-13-7-3-6-10(11)13/h1-7,12H

InChI Key

JYLYUEPOKMFLSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CN3N2

Origin of Product

United States

Synthetic Methodologies for 5h Pyrrolo 1,2 B Cinnolin 10 One and Its Analogs

Established Synthetic Pathways for the 5H-Pyrrolo[1,2-b]cinnolin-10-one Ring System

Established routes to the this compound core often rely on the cyclization of appropriately substituted pyrrole (B145914) precursors. These methods have been foundational in providing access to the parent compound and its simple derivatives.

Reductive Cyclization Approaches

A primary and well-documented strategy for synthesizing cinnoline (B1195905) and its fused derivatives involves the reductive cyclization of ortho-nitroaryl compounds. This approach is particularly effective for forming the N-N bond and the adjacent ring system in a single transformative step. The key precursor for this synthesis is (2-nitrophenyl)(1H-pyrrol-2-yl)methanone. This intermediate is typically prepared via the Friedel-Crafts acylation of pyrrole with 2-nitrobenzoyl chloride. The subsequent reduction of the nitro group to an amino or hydroxylamino group initiates an intramolecular condensation with the ketone carbonyl, leading to the formation of the target cinnolinone ring.

The outcome of the reduction is highly dependent on the specific reagents and conditions employed. Different reducing agents can lead to varying yields and, in some cases, different products altogether.

The use of zinc dust in the presence of a neutral or mildly acidic medium, such as an aqueous solution of ammonium (B1175870) chloride, is a classic method for the reduction of nitroarenes. In this context, zinc metal acts as the reducing agent, transferring electrons to the nitro group. The reaction is believed to proceed through the formation of nitroso and hydroxylamino intermediates. The in situ-generated N-arylhydroxylamine then undergoes intramolecular cyclization by attacking the adjacent pyrrolic ketone. Subsequent dehydration of the resulting cyclic intermediate yields the aromatic this compound. This method is favored for its relatively mild conditions and operational simplicity.

Alternatively, performing the reductive cyclization with zinc dust in a basic medium, such as aqueous sodium hydroxide, offers another pathway to the desired product. Under alkaline conditions, the reduction of the nitro group can lead to the formation of an azoxybenzene (B3421426) derivative if intermolecular coupling occurs. However, when an intramolecular cyclization is sterically favored, as with (2-nitrophenyl)(1H-pyrrol-2-yl)methanone, the reaction can proceed to form the cinnolinone. The basic conditions facilitate the deprotonation steps involved in the cyclization and subsequent aromatization. The choice between acidic/neutral and basic conditions can influence the reaction rate and the profile of byproducts. A one-pot tandem approach using a Zn/H₂O system has been reported for synthesizing related fused quinazolines from 2-(2-nitrophenyl)-1H-benzo[d]imidazoles, highlighting the utility of zinc-mediated reductive cyclization in aqueous media. nih.govnih.govunisi.itrsc.org

Table 1: Comparison of Reductive Cyclization Conditions for Nitroaryl Precursors

Precursor Reducing System Product Yield (%) Reference
2-(2-nitrophenyl)-1H-benzo[d]imidazole & Aldehydes Zn/H₂O 5,6-dihydrobenzo researchgate.netrsc.orgimidazo[1,2-c]quinazolines Good nih.govrsc.org
2-Nitroarenes Zn in H₂O (220-300 °C) Anilines Good unisi.it

Note: Data represents general examples of reductive cyclization for related heterocyclic syntheses, as specific yield data for the direct synthesis of this compound via these exact methods is not extensively detailed in recent literature.

Synthesis from 1-(4-Methylphenyl)sulfonyl-1H-pyrrole

The use of a tosyl (p-toluenesulfonyl) group as a protecting and activating group is a common strategy in heterocyclic chemistry. While a direct, well-documented pathway from 1-(4-methylphenyl)sulfonyl-1H-pyrrole to this compound is not prominent in the literature, the chemistry of N-sulfonylated pyrroles suggests a plausible, albeit multi-step, route. The tosyl group can facilitate the regioselective functionalization of the pyrrole ring, for instance, by directing ortho-lithiation.

A hypothetical pathway could involve:

Ortho-lithiation of 1-(4-methylphenyl)sulfonyl-1H-pyrrole at the C2 position.

Quenching the lithiated species with a suitable 2-nitrobenzoyl electrophile (e.g., 2-nitrobenzoyl chloride) to install the necessary side chain.

Deprotection of the tosyl group to liberate the N-H pyrrole.

Reductive cyclization of the resulting (2-nitrophenyl)(1H-pyrrol-2-yl)methanone as described in section 2.1.1.

The Van Leusen pyrrole synthesis, which utilizes p-tosylmethyl isocyanide (TosMIC), is a powerful method for creating substituted pyrroles and could be employed to build a pyrrole ring that is later incorporated into the cinnolinone system. Current time information in White County, US.

Intramolecular Aromatic Halide Displacement on [2-(2-halobenzoyl)pyrrol-1-yl]carbamic Acid Esters

A key synthetic strategy for accessing the pyrrolo[1,2-b]cinnoline ring system involves an intramolecular aromatic halide displacement. researchgate.net This method builds the core structure through the formation of the crucial N-N bond.

The synthesis begins with the preparation of a [2-(2-halobenzoyl)pyrrol-1-yl]carbamic acid ester. This precursor is designed to contain all the necessary atoms for the final tricyclic structure. The key step is an intramolecular cyclization, typically base-mediated, where the nitrogen atom of the carbamic acid ester acts as a nucleophile, displacing a halide (e.g., fluorine or chlorine) from the ortho position of the benzoyl ring. This type of nucleophilic aromatic substitution (SNAr) is favored by the presence of the electron-withdrawing benzoyl group, which activates the aromatic ring toward nucleophilic attack. Following the successful cyclization, subsequent chemical transformations yield the final this compound analogs. This pathway offers a high degree of control and is versatile for creating a variety of substituted derivatives. researchgate.net

Novel and General Synthetic Approaches to Pyrrolo[1,2-b]cinnolines

More recent research has focused on developing more efficient, versatile, and often one-pot syntheses for the pyrrolo[1,2-b]cinnoline core and its analogs. These novel methods leverage modern catalytic systems and cascade reactions to construct the complex heterocyclic framework from simpler starting materials.

A straightforward method has been developed starting from 2-nitrobenzaldehydes and 2-methylfurans. researchgate.net Key steps in this process include an oxidative furan (B31954) ring opening with a diazonium cation followed by an intramolecular alkylation of the azo group in the resulting cinnoline with a secondary allyl alcohol. Another innovative approach involves the Pictet-Spengler reaction, a powerful tool for constructing nitrogen-containing heterocycles. For example, the reaction of 2-(1H-pyrrol-1-yl)aniline with various aldehydes in the presence of an acid catalyst like p-dodecylbenzene sulfonic acid (p-DBSA) can produce pyrrolo[1,2-a]quinoxalines, a closely related scaffold, in high yields under mild conditions. unisi.it

Other modern methods include 1,3-dipolar cycloaddition reactions between alkylated cinnolines and dipolarophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD), which have been used to synthesize pyrrolo[1,2-b]cinnoline derivatives. researchgate.net Furthermore, cascade reactions, such as the efficient redox-amination-aromatization-Friedel-Crafts acylation cascade, have been developed to produce related pyrrolo[1,2-b]isoquinolin-10(5H)-ones. researchgate.net

Table 2: Overview of Novel Synthetic Approaches

Method Starting Materials Key Features Product Class Reference
Oxidative Furan Ring Opening 2-Nitrobenzaldehydes, 2-Methylfurans Diazonium cation mediation, intramolecular alkylation Pyrrolo[1,2-b]cinnolines researchgate.net
Pictet-Spengler Reaction 2-(1H-pyrrol-1-yl)aniline, Aldehydes Acid-catalyzed, mild conditions, high yields Pyrrolo[1,2-a]quinoxalines unisi.it
1,3-Dipolar Cycloaddition Alkylated Cinnoline, DMAD Formation of the pyrrole ring onto the cinnoline core Pyrrolo[1,2-b]cinnolines researchgate.net

Oxidative Furan Ring Opening and Intramolecular Alkylation Strategy

While direct examples for the synthesis of this compound using an oxidative furan ring opening were not prominently featured in the reviewed literature, this strategy is a recognized pathway for constructing nitrogen-containing heterocycles. The general approach involves a furan-containing precursor that, upon oxidation, unmasks reactive functionalities. This is typically followed by an intramolecular alkylation or cyclization step to form the desired heterocyclic core. For a hypothetical synthesis of the target compound, this would likely involve a precursor bearing both a furan moiety and a suitably positioned Cinnoline precursor, which could cyclize following the oxidative opening of the furan ring.

1,3-Dipolar Cycloaddition Reactions in the Construction of Related Systems

The 1,3-dipolar cycloaddition is a powerful and widely used pericyclic reaction for constructing five-membered rings, making it highly relevant for the synthesis of the pyrrolidine (B122466) moiety in pyrrolo-fused heterocycles. nih.govnih.gov This reaction involves a 1,3-dipole, such as an azomethine ylide, reacting with a dipolarophile, typically an alkene or alkyne, to form a five-membered ring. nih.govnih.gov

In the context of synthesizing systems related to this compound, such as pyrroloquinolines and pyrroloisoquinolines, this method is well-established. nih.govsemanticscholar.org The strategy often begins with the N-alkylation of a heterocyclic compound like quinoline (B57606) or isoquinoline (B145761) to form a salt. nih.govsemanticscholar.org Deprotonation of this salt generates a quinolinium or isoquinolinium ylide (an azomethine ylide), which then reacts with an electron-poor alkene in a [3+2] cycloaddition. nih.gov This process can be highly stereoselective, often yielding a single regio- and stereoisomer. nih.govwhiterose.ac.uk

For instance, quinolinium salts have been shown to react with various dipolarophiles like arylidenemalononitriles and N-methylmaleimide to produce pyrrolo[1,2-a]quinolines in good yields. nih.govwhiterose.ac.uk The reaction is believed to proceed through a stepwise conjugate addition followed by cyclization. nih.gov A similar approach using isoquinoline can produce pyrrolo[2,1-a]isoquinolines. semanticscholar.org

Reactants (Related Systems)DipolarophileProductYieldReference
Quinolinium Salt, TriethylamineN-MethylmaleimideTetracyclic Pyrroloquinoline AdductVery Good nih.govwhiterose.ac.uk
Amide-stabilised Quinolinium SaltArylidenemalononitrileDihydropyrroloquinoline DerivativeGood nih.govbeilstein-journals.org
Isoquinoline, 2-BromoacetophenoneAcetylenic DipolarophilesPyrrolo[2,1-a]isoquinoline (B1256269) Derivative- semanticscholar.org

Multicomponent Reaction Methodologies (Analogous Heterocycle Syntheses)

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, offer an efficient and atom-economical approach to complex molecules. nih.govyoutube.com These reactions are particularly valuable for building heterocyclic libraries. nih.gov

While a specific MCR for this compound is not detailed, analogous syntheses of related heterocycles like pyrimido[4,5-b]quinolines and chromeno[2,3-b]pyridines demonstrate the power of this approach. nih.govnih.gov For example, pyrimido[4,5-b]quinolines can be synthesized via a one-pot reaction of an aldehyde, dimedone, and 6-amino-1,3-dimethyluracil, catalyzed by trityl chloride. nih.gov Similarly, a one-pot, two-step synthesis of 5-alkoxy-5H-chromeno[2,3-b]pyridines has been developed from salicylaldehydes, malononitrile (B47326) dimer, and various alcohols, achieving high yields. nih.gov A five-component reaction has even been designed to create complex tetrazole-benzofuran hybrids through a Ugi-azide MCR coupled with an intramolecular cyclization, forming six new bonds in a single operation. rsc.org These examples highlight the potential for developing a convergent MCR strategy for the target pyrrolocinnoline system.

Metal-Catalyzed C-C and C-N Bond Formation Reactions (General Relevance for Cinnoline Derivatives)

Metal-catalyzed cross-coupling reactions are indispensable tools for the synthesis of N-heterocycles, including cinnoline derivatives. benthamdirect.comresearchgate.net Catalysts based on palladium, rhodium, copper, and iron have been employed to facilitate the formation of crucial C-C and C-N bonds. benthamdirect.comresearchgate.netnih.govrsc.org

Palladium-catalyzed dual C-H activation has been used to construct benzo[c]pyrazolo[1,2-a]cinnolin-1-ones, demonstrating a flexible strategy for accessing polycyclic cinnoline skeletons. researchgate.net Rhodium(III)-catalyzed cascade oxidative coupling and cyclization of Boc-arylhydrazines with alkynes provides an efficient route to cinnolines and cinnolinium salts with broad substrate scope. nih.gov Furthermore, transition-metal-catalyzed C-H amination using organic azides as the nitrogen source represents a modern, atom-economical alternative to traditional cross-coupling methods for C-N bond formation. nih.gov Iron-catalyzed methods have also been developed for synthesizing related pyrrolo[1,2-a]quinoxalines from 1-(2-aminophenyl)pyrroles, involving the construction of both C-C and C-N bonds. rsc.org These methodologies are of general relevance and could be adapted for the final cyclization steps or for the assembly of substituted precursors in a synthesis of this compound.

CatalystReaction TypeSubstratesProduct ClassReference
PalladiumDual C-H Activation / AnnulationPyrazolones, Aryl IodidesBenzo[c]cinnoline Derivatives researchgate.net
Rhodium(III)Cascade Oxidative Coupling/CyclizationBoc-arylhydrazines, AlkynesCinnolines, Cinnolinium Salts nih.gov
CopperAerobic AnnulationDehydrogenative AminationCinnolines nih.gov
Iron(III) ChlorideAnnulation/Cleavage1-(2-Aminophenyl)pyrroles, Cyclic EthersPyrrolo[1,2-a]quinoxalines rsc.org

Mechanistic Investigations in the Synthesis of this compound

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting outcomes. The formation of the pyrrolocinnoline skeleton can proceed through various intricate mechanistic pathways.

Analysis of Reduction-Oxidation-Cyclization Sequences

The synthesis of cinnoline derivatives can involve sophisticated intramolecular redox-cyclization pathways. nih.gov A notable example is a transition-metal-free synthesis of cinnolines from 2-nitrobenzyl alcohol and benzylamine. Mechanistic studies revealed that the reaction proceeds through a key intramolecular redox event where the nitro group is reduced and the alcohol is oxidized to form a 2-nitrosobenzaldehyde intermediate. This intermediate then undergoes condensation with benzylamine, followed by isomerization of the resulting azo compound to a hydrazone, subsequent cyclization, and finally aromatization to yield the cinnoline product. nih.gov Such redox-neutral or redox-involved cyclizations are elegant strategies that can build molecular complexity rapidly from simple starting materials.

Elucidation of Stepwise Cycloaddition/Oxidation/Elimination Mechanisms

In the context of 1,3-dipolar cycloadditions for forming related pyrrolo-fused systems, the mechanism is often not a concerted pericyclic reaction but rather a stepwise process. nih.gov For the reaction between quinolinium ylides and electron-poor alkenes, evidence points to a stepwise mechanism involving a conjugate addition of the ylide to the alkene. nih.gov This generates a zwitterionic intermediate which then undergoes an intramolecular cyclization (formally a Mannich-type reaction) to furnish the initial pyrrolidine ring adduct. nih.govwhiterose.ac.uk

Subsequent to the initial cycloadduct formation, oxidation steps are often required to achieve the desired aromatic or partially unsaturated heterocyclic system. For example, a dihydro-pyrroloquinoline adduct can be oxidized using reagents like 2,3-dichloro-5,6-dicyanoquinone (DDQ) to yield the fully unsaturated, aromatic product. whiterose.ac.uk These sequential cycloaddition/oxidation or cycloaddition/elimination pathways are fundamental to the synthesis of many stable, fused heterocyclic compounds.

Intramolecular Trapping of Transient Species in Reaction Cascades

The synthesis of fused heterocyclic systems, such as the pyrrolo[1,2-b]cinnolin-10-one core, can be efficiently achieved through reaction cascades that involve the in-situ generation and subsequent intramolecular trapping of transient reactive intermediates. These methods are elegant in their approach, often allowing for the construction of complex molecular architectures from relatively simple starting materials in a single synthetic operation.

A key strategy involves the intramolecular cyclization of N-alkyne-substituted pyrrole derivatives. In the synthesis of analogous pyrrolopyrazinone and pyrrolotriazinone systems, N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates serve as crucial precursors. beilstein-journals.orgnih.gov The reaction of these precursors with nucleophiles like hydrazine (B178648) initiates a cascade. A proposed mechanism suggests that the nucleophile first attacks the ester functionality, followed by an intramolecular cyclization where the newly formed nucleophilic center attacks the alkyne. This cyclization can proceed via two distinct pathways: a 6-exo-dig or a 6-endo-dig cyclization, leading to different regioisomers. The electronic nature of the substituent on the alkyne plays a pivotal role in directing the pathway of this intramolecular trapping event. beilstein-journals.orgnih.gov

For instance, when the alkyne is substituted with an electron-withdrawing group, the 6-exo-dig cyclization is favored. Conversely, an electron-donating group on the alkyne promotes the 6-endo-dig pathway. beilstein-journals.orgnih.gov This highlights the critical role of the transient species' electronic properties in determining the final product structure.

In a related approach, electrophilic cyclization can be employed. Treatment of N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates with an electrophile like iodine activates the alkyne towards intramolecular attack by the pyrrole ring, leading exclusively to the 6-endo-dig cyclization product, irrespective of the substituent on the alkyne. beilstein-journals.orgnih.gov This demonstrates how the choice of reagent can control the reaction pathway by generating a different type of transient intermediate.

While these examples pertain to closely related heterocyclic systems, the principles of intramolecularly trapping transient species generated from N-substituted pyrroles are directly applicable to the synthesis of this compound. The key would be the synthesis of a suitable N-(cinnolinyl)pyrrole precursor with an appropriately positioned functional group to facilitate the final ring-closing cascade.

Impact of Reaction Conditions on Synthetic Outcome and Regioselectivity

The conditions under which a chemical reaction is performed are paramount in dictating its outcome, particularly in terms of yield and regioselectivity. In the synthesis of complex heterocyclic systems like this compound and its analogs, careful control of reaction parameters is essential for achieving the desired isomer.

The regioselectivity of the intramolecular cyclization of N-alkyne-substituted pyrroles is a clear example of this principle. As detailed in the table below, the nature of the substituent on the alkyne directly influences the cyclization pathway and, consequently, the structure of the product.

Substituent on Alkyne (R)Cyclization PathwayProduct Type
Electron-withdrawing group6-exo-digExo-cyclized product
Electron-donating group6-endo-digEndo-cyclized product

This regioselectivity can be attributed to the electronic effects of the substituents on the stability of the transient intermediates formed during the cyclization cascade.

Furthermore, the choice of catalyst and solvent can dramatically alter the course of a reaction. For example, in the synthesis of cinnoline derivatives, which form the core of the target molecule, base-promoted intramolecular redox cyclization has been shown to be effective. nih.gov The choice of base and solvent system is critical for the efficiency of this transformation.

In the broader context of synthesizing fused pyrrole heterocycles, various catalysts, including acids and transition metals, have been employed to promote cyclization reactions. The synthesis of pyrrolotriazinones, for instance, has been achieved under harsh conditions such as high temperatures and the use of strong bases or acids. beilstein-journals.org However, recent advancements have led to the development of milder conditions, highlighting the continuous search for more efficient and selective synthetic methods. beilstein-journals.org

The synthesis of substituted cinnoline-3-carboxamides, which are potential precursors to the target molecule, involves an intramolecular cyclization of hydrazones. nih.gov The conditions for this cyclization, including the use of anhydrous aluminum chloride in a non-polar solvent, are crucial for the successful formation of the cinnoline ring. nih.gov

The following table summarizes the impact of different reaction parameters on the synthesis of related heterocyclic systems, providing insights into the factors that would need to be optimized for the synthesis of this compound.

Reaction TypeKey Reaction ParameterObserved EffectReference
Nucleophilic Intramolecular CyclizationSubstituent on AlkyneControls regioselectivity (exo vs. endo) beilstein-journals.orgnih.gov
Electrophilic Intramolecular CyclizationElectrophile (e.g., Iodine)Forces endo-cyclization beilstein-journals.orgnih.gov
Intramolecular Redox CyclizationBase and SolventAffects reaction efficiency nih.gov
Intramolecular Cyclization of HydrazonesLewis Acid (e.g., AlCl3)Promotes cinnoline ring formation nih.gov

Chemical Reactivity and Derivatization Strategies for 5h Pyrrolo 1,2 B Cinnolin 10 One Analogs

Reactivity Towards Electrophilic Reagents

The inherent electronic nature of the 5H-pyrrolo[1,2-b]cinnolin-10-one scaffold, characterized by the electron-rich pyrrole (B145914) ring fused to the electron-deficient cinnolinone system, dictates its reactivity towards electrophiles. The pyrrole moiety, in particular, is susceptible to electrophilic attack. While a comprehensive exploration of all electrophilic reactions on this specific nucleus is not extensively documented, key insights can be drawn from reported transformations, most notably the Vilsmeier-Haack reaction.

The Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich aromatic compounds, has been shown to proceed on pyrrolo[1,2-b]cinnoline systems. researchgate.net The reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). organic-chemistry.orgwikipedia.org This electrophilic species then attacks the electron-rich positions of the heterocyclic core.

An intriguing and illustrative example is the anomalous Vilsmeier reaction observed for a 10-hydroxypyrrolo[1,2-b]cinnoline derivative, which can exist in tautomeric equilibrium with the this compound form. Instead of a simple formylation, this reaction can lead to the formation of dicarboxylated products. Specifically, the reaction of the parent pyrrolo[1,2-b]cinnoline system has been reported to yield diethyl pyrrolo[1,2-b]cinnoline-6,8-dicarboxylate. researchgate.net This outcome suggests a more complex reaction cascade than a standard electrophilic substitution, potentially involving the reactivity of both the pyrrole and the activated benzene (B151609) ring of the cinnoline (B1195905) moiety.

Regioselective Functionalization and Substituent Effects on Reactivity

The regiochemical outcome of electrophilic substitution on the this compound skeleton is a critical aspect for its synthetic utility. The positions on the pyrrole ring are expected to be the most susceptible to electrophilic attack due to their higher electron density compared to the cinnolinone part of the molecule.

The aforementioned anomalous Vilsmeier reaction that yields diethyl pyrrolo[1,2-b]cinnoline-6,8-dicarboxylate provides a clear indication of the regioselectivity. The substitution occurs at the 6- and 8-positions of the cinnoline ring, which are meta to the carbonyl group and part of the benzo-fused portion of the molecule. This suggests that under these specific reaction conditions, the directing effects within the cinnoline part of the molecule play a significant role.

In more conventional electrophilic substitutions, it is anticipated that the pyrrole ring would be the primary site of reaction. For related pyrrolo-fused heterocyclic systems, such as pyrrolo[1,2-a]quinoxalines, regioselective bromination has been shown to occur preferentially at the C3 position of the pyrrole ring. nih.gov By analogy, it is highly probable that electrophilic attack on this compound would favor the electronically activated positions of its pyrrole moiety.

The presence of substituents on the this compound framework would further modulate this inherent regioselectivity. Electron-donating groups (EDGs) on the pyrrole ring would enhance its reactivity and reinforce the preference for substitution on that ring. Conversely, electron-withdrawing groups (EWGs) on the pyrrole ring would deactivate it towards electrophilic attack, potentially shifting the reaction to the cinnoline portion or requiring harsher reaction conditions. On the cinnoline ring, the position of substituents would influence the reactivity of the benzo-fused ring in accordance with established principles of electrophilic aromatic substitution on substituted benzene rings.

A summary of the expected directing effects of substituents on the reactivity of the this compound core is presented in the table below.

Substituent PositionSubstituent TypeExpected Effect on Electrophilic AttackProbable Site of Further Substitution
Pyrrole RingElectron-Donating Group (EDG)ActivationOther available positions on the pyrrole ring
Pyrrole RingElectron-Withdrawing Group (EWG)DeactivationCinnoline ring (if sufficiently activated)
Cinnoline Ring (Benzo part)Electron-Donating Group (EDG)Activationortho and para positions to the EDG
Cinnoline Ring (Benzo part)Electron-Withdrawing Group (EWG)Deactivationmeta positions to the EWG

Strategies for the Formation of Complex Fused Ring Systems from Pyrrolo[1,2-b]cinnoline Precursors

The this compound scaffold serves as a valuable starting point for the construction of more elaborate, polycyclic heterocyclic systems. By introducing appropriate functional groups onto the core structure, subsequent intramolecular cyclization reactions can be employed to build additional rings.

One plausible strategy involves the introduction of a suitable side chain, capable of undergoing an intramolecular Friedel-Crafts-type reaction. For instance, the synthesis of pyrrolo[1,2-b]isoquinolin-10(5H)-ones has been achieved through a cascade reaction that culminates in an intramolecular Friedel-Crafts acylation. rsc.orgresearchgate.netamanote.com A similar approach could be envisioned for this compound. Functionalization of the pyrrole ring with a side chain containing a carboxylic acid or acyl chloride moiety could, under the influence of a Lewis or Brønsted acid, lead to cyclization onto an activated position of the cinnoline ring, thereby forming a new six-membered ring.

Another viable approach is through intramolecular cyclization of appropriately substituted derivatives. For example, the synthesis of pyrrolo[2,1-f] researchgate.netrsc.orgresearchgate.nettriazin-4(3H)-ones has been accomplished via the regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. nih.gov By analogy, introducing two reactive functional groups in adjacent positions on the this compound skeleton could facilitate the annulation of a new ring. For instance, a derivative bearing an amino group and a carboxylic acid ester in adjacent positions could undergo intramolecular condensation to form a new heterocyclic ring.

Furthermore, the construction of tetracyclic systems can be achieved through cascade reactions. The synthesis of quinazolinone-fused tetracyclic compounds has been reported via an iodine-mediated one-pot cascade reaction of 2'-bromoacetophenones with 2-aminobenzohydrazides. researchgate.net A strategically functionalized this compound derivative could potentially participate in similar cascade reactions, where multiple bonds are formed in a single synthetic operation to yield complex fused structures.

The following table outlines potential strategies for the synthesis of complex fused ring systems starting from functionalized this compound precursors.

Precursor FunctionalizationReaction TypePotential Fused System
Acyl side chain on the pyrrole ringIntramolecular Friedel-Crafts AcylationTetracyclic system with a new 6-membered ring fused to the cinnoline moiety
Adjacent amino and ester groupsIntramolecular CondensationTetracyclic system with a new heterocyclic ring fused to the pyrrole moiety
Halo- and other reactive groupsCascade/Domino ReactionsPolycyclic systems with diverse ring structures

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like pyrrolo[1,2-b]cinnoline derivatives in solution. uobasrah.edu.iq It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer the initial and most fundamental data for structural analysis.

¹H-NMR Spectroscopy : The ¹H-NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For the pyrrolo[1,2-b]cinnoline core, distinct signals are expected for the protons on the pyrrole (B145914) ring and the cinnoline (B1195905) ring system. The chemical shifts (δ) of these aromatic protons are typically found in the downfield region of the spectrum, influenced by the electron-withdrawing effects of the nitrogen atoms and the carbonyl group. Spin-spin coupling between adjacent protons (J-coupling) results in characteristic splitting patterns (e.g., doublets, triplets, multiplets), which help to establish the connectivity of the protons within the ring system. nih.govbeilstein-journals.org

¹³C-NMR Spectroscopy : The ¹³C-NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The carbon atom of the carbonyl group (C=O) at the 10-position is highly deshielded and thus exhibits a characteristic signal at a low field (high ppm value), often in the range of 180-200 ppm. The other sp²-hybridized carbons of the aromatic rings appear at distinct chemical shifts, which are assigned based on established data for similar heterocyclic systems and by using two-dimensional NMR techniques. beilstein-journals.orgsemanticscholar.org

Table 1: Representative NMR Spectral Data for Pyrrolo-fused Heterocyclic Cores

Nucleus Type of Signal Typical Chemical Shift (δ, ppm)
¹H Aromatic Protons 7.0 - 9.0
¹³C Aromatic Carbons 110 - 150

Note: Data are generalized from various pyrrolo-fused heterocyclic systems and are for illustrative purposes.

For complex molecules where 1D NMR spectra may have overlapping signals, two-dimensional (2D) NMR experiments are essential for unambiguous signal assignment. wikipedia.orgharvard.edu

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies protons that are coupled to each other. libretexts.org A cross-peak in a COSY spectrum at the coordinates (δ₁, δ₂) indicates that the proton resonating at δ₁ is spin-coupled to the proton at δ₂. This is invaluable for tracing the connectivity of protons within the individual rings of the 5h-Pyrrolo[1,2-b]cinnolin-10-one structure. libretexts.orgnih.gov

HETCOR (Heteronuclear Correlation) / HSQC (Heteronuclear Single Quantum Coherence) : These experiments establish correlations between protons and the carbon atoms to which they are directly attached. wikipedia.org An HSQC spectrum shows a cross-peak for each C-H bond, correlating the ¹H chemical shift with the ¹³C chemical shift. This allows for the direct and unambiguous assignment of carbon signals based on their attached, and often more easily assigned, protons. slideshare.net

X-ray Diffraction Analysis of Pyrrolo[1,2-b]cinnoline Derivatives

X-ray diffraction provides the most definitive and precise information about the three-dimensional structure of a molecule in its crystalline form. It is the gold standard for confirming molecular connectivity and stereochemistry. nih.gov

By irradiating a single crystal of a compound with X-rays, a diffraction pattern is produced that can be mathematically analyzed to determine the precise location of each atom in the crystal lattice. This technique yields a complete molecular structure, including exact bond lengths, bond angles, and torsional angles. mdpi.com For derivatives of the pyrrolo[1,2-b]cinnoline system, single-crystal X-ray analysis can confirm the planar nature of the fused aromatic rings. nih.gov This method has been successfully used to elucidate the structures of numerous related fused N-heterocycles, such as pyrrolo[1,2-a] wikipedia.orgnih.govphenanthrolines and pyrrolo[2,3-b]quinoxalines. nih.govmdpi.comresearchgate.net

In chemical syntheses that can potentially yield multiple isomers, X-ray crystallography is the ultimate tool for confirming the regioselectivity—that is, which specific isomer was formed. For instance, in reactions involving substitutions on the aromatic rings, X-ray analysis can definitively show the position of the new substituent. mdpi.com While the parent this compound is achiral, for derivatives that possess stereocenters or exhibit helical chirality due to steric hindrance, X-ray diffraction provides unambiguous proof of their stereochemistry. mdpi.com

Infrared (IR) Spectroscopy for Key Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique used to identify the presence of specific functional groups within a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies when they absorb infrared radiation.

For this compound, the IR spectrum would be dominated by a few key absorption bands that serve as diagnostic markers for its structure:

Carbonyl (C=O) Stretch : The most prominent and diagnostic peak would be a strong, sharp absorption corresponding to the stretching vibration of the ketone group (C=O) at the 10-position. This typically appears in the region of 1650-1700 cm⁻¹.

Aromatic C-H Stretch : Absorption bands corresponding to the stretching of C-H bonds on the aromatic rings are typically observed above 3000 cm⁻¹.

C=C and C=N Stretches : The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic heterocyclic framework appear in the 1400-1650 cm⁻¹ region. nih.govunica.it

Table 2: Key Infrared Absorption Frequencies for this compound

Functional Group Type of Vibration Expected Frequency Range (cm⁻¹)
C=O (Ketone) Stretch 1650 - 1700
Aromatic C-H Stretch > 3000

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of novel compounds through the analysis of their fragmentation patterns. For this compound, mass spectrometry provides definitive confirmation of its molecular mass and offers insights into the stability and connectivity of its fused heterocyclic ring system. While detailed experimental mass spectra for this compound are not extensively reported in publicly available literature, its molecular weight and likely fragmentation behavior can be accurately predicted based on its chemical structure and established principles of mass spectrometry for related heterocyclic compounds.

Molecular Weight Determination

The chemical formula for this compound is C₁₂H₈N₂O. Based on this formula, the precise molecular weight can be calculated.

Monoisotopic Mass: 196.0637 g/mol

Average Mass: 196.196 g/mol

High-resolution mass spectrometry (HRMS) would be capable of confirming the elemental composition by measuring the mass-to-charge ratio (m/z) of the molecular ion to within a few parts per million (ppm) of the calculated value.

Predicted Fragmentation Pattern

Electron ionization (EI) is a common technique used in mass spectrometry that involves bombarding a sample with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The fragmentation of the this compound molecular ion is expected to proceed through several characteristic pathways, driven by the stability of the resulting fragments.

The primary fragmentation pathways for this compound are anticipated to involve the loss of small, stable neutral molecules such as carbon monoxide (CO) and molecular nitrogen (N₂).

Molecular Ion (M⁺•): The mass spectrum would exhibit a prominent molecular ion peak at an m/z corresponding to the molecular weight of the compound (m/z 196). The relative intensity of this peak is indicative of the stability of the molecule under electron ionization conditions.

Loss of Carbon Monoxide ([M-CO]⁺•): A key structural feature is the carbonyl group at position 10. The elimination of a neutral carbon monoxide molecule (CO, 28 Da) is a highly favorable fragmentation pathway for ketones and lactams. This would result in a significant fragment ion at m/z 168. The resulting cation radical would be a delocalized pyrrolo[1,2-b]cinnoline species.

Loss of Molecular Nitrogen ([M-N₂]⁺•): The cinnoline core contains a pyridazine ring with a nitrogen-nitrogen bond. The expulsion of a stable dinitrogen molecule (N₂, 28 Da) is a characteristic fragmentation for such structures. This would also lead to a fragment ion at m/z 168. The structure of this fragment would be an indenone radical cation. It is likely that the peaks at m/z 168 would represent a combination of [M-CO]⁺• and [M-N₂]⁺• isomers.

Loss of HCN: Fragmentation involving the loss of hydrogen cyanide (HCN, 27 Da) is common for nitrogen-containing heterocyclic rings. This could occur from the molecular ion to produce a fragment at m/z 169, or from the major fragment at m/z 168 to yield a fragment at m/z 141.

The predicted fragmentation data is summarized in the table below.

Predicted Mass Spectrometry Fragmentation Data for this compound

m/z (Predicted)Ion FormulaProposed IdentityNotes
196[C₁₂H₈N₂O]⁺•Molecular Ion (M⁺•)Represents the intact molecule with one electron removed.
168[C₁₁H₈N₂]⁺•[M-CO]⁺•Result of the loss of carbon monoxide from the ketone group.
168[C₁₂H₈O]⁺•[M-N₂]⁺•Result of the loss of molecular nitrogen from the cinnoline ring.
141[C₁₀H₇N]⁺ or [C₁₁H₇]⁺[M-CO-HCN]⁺ or [M-N₂-HCN]⁺Further fragmentation of the m/z 168 ion via loss of HCN.

This predicted fragmentation pattern provides a valuable reference for the structural confirmation of this compound and its derivatives in future research. Experimental analysis using techniques like tandem mass spectrometry (MS/MS) would be necessary to confirm these pathways and elucidate the detailed fragmentation cascade.

Computational and Theoretical Investigations of 5h Pyrrolo 1,2 B Cinnolin 10 One

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations have been instrumental in unraveling the intricate electronic landscape of 5H-pyrrolo[1,2-b]cinnolin-10-one and its derivatives. These theoretical approaches allow for a detailed examination of the molecule's fundamental properties, which are often difficult to probe experimentally.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity. wikipedia.org It posits that the reactivity of a molecule is primarily governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the highest energy orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor. youtube.comyoutube.com The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity.

In the context of this compound and related systems like pyrrolo[1,2-a]quinoxalines, FMO analysis helps to predict the most likely sites for nucleophilic and electrophilic attack. youtube.comnih.gov For instance, in a typical reaction, the HOMO of the nucleophile interacts with the LUMO of the electrophile. wikipedia.orgyoutube.com Computational studies on related heterocyclic systems have shown that substituents on the core structure can significantly influence the energies and distributions of the HOMO and LUMO, thereby tuning the molecule's reactivity. nih.gov For example, electron-donating groups tend to raise the HOMO energy, making the molecule a better nucleophile, while electron-withdrawing groups lower the LUMO energy, enhancing its electrophilicity. nih.gov

Table 1: Representative Frontier Molecular Orbital (FMO) Data for Heterocyclic Systems Related to this compound
CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Pyrrolo[1,2-a]quinoxaline (B1220188) (QHH)-5.67-1.893.78
2,4-diphenylpyrrolo[1,2-a]quinoxaline (QPP)-5.83-2.213.62
2-phenyl-4-(thiophen-2-yl)pyrrolo[1,2-a]quinoxaline (QPT)-5.78-2.283.50
4-phenyl-2-(thiophen-2-yl)pyrrolo[1,2-a]quinoxaline (QTP)-5.79-2.263.53

This table presents theoretical data for related pyrrolo[1,2-a]quinoxaline systems, illustrating the impact of substitution on FMO energies. The data is derived from computational studies and serves as a model for understanding similar trends in the this compound system.

Theoretical Basis for Aromaticity and its Influence on Molecular Properties

Aromaticity is a key concept in organic chemistry that describes the enhanced stability of certain cyclic, planar, and fully conjugated molecules. masterorganicchemistry.com The quintessential example is benzene (B151609), which exhibits unusual stability and undergoes substitution reactions rather than the addition reactions typical of alkenes. masterorganicchemistry.com The stability of aromatic compounds is attributed to the delocalization of π-electrons over the entire ring system. According to Hückel's rule, for a molecule to be aromatic, it must have a continuous ring of p-orbitals and contain [4n+2] π-electrons, where 'n' is a non-negative integer. masterorganicchemistry.com

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling has become an indispensable tool for elucidating the complex reaction mechanisms involved in the synthesis of heterocyclic compounds like this compound. mdpi.com By mapping out the potential energy surface of a reaction, chemists can identify the most plausible pathways, transition states, and intermediates.

Computational Analysis of Regioselectivity Driven by Steric and Electronic Effects

Many reactions leading to the formation of substituted this compound can potentially yield multiple isomers. Regioselectivity refers to the preference for one direction of bond making or breaking over all other possibilities. Computational analysis can effectively predict and explain the observed regioselectivity by examining the steric and electronic factors that influence the reaction pathway. For instance, Density Functional Theory (DFT) calculations can be used to compare the activation energies of the transition states leading to different regioisomers. nih.gov The isomer formed via the lowest energy transition state is predicted to be the major product. Steric hindrance between bulky substituents can raise the energy of a particular transition state, disfavoring that pathway. Conversely, favorable electronic interactions, such as those identified through FMO analysis, can stabilize a transition state and promote the formation of a specific regioisomer.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Focus on theoretical approaches, excluding clinical data interpretation)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. pku.edu.cn In the context of this compound and its analogs, theoretical QSAR approaches can be employed to predict their potential biological activities without the need for extensive experimental screening.

This is achieved by calculating a variety of molecular descriptors for each compound in a dataset. These descriptors can be categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum chemical (e.g., HOMO/LUMO energies, dipole moment, partial charges). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent and selective compounds. The Mayr equation, which relates nucleophilicity and electrophilicity to reaction rates, provides a conceptual framework that can be extended to understand the interactions driving biological activity, with FMO theory offering a quantum mechanical basis for these relationships. pku.edu.cn

Table 2: Common Theoretical Descriptors Used in QSAR Modeling
Descriptor ClassExamplesInformation Provided
ConstitutionalMolecular Weight, Number of Atoms, Number of RingsBasic molecular properties
TopologicalWiener Index, Kier & Hall IndicesMolecular branching and connectivity
Quantum ChemicalHOMO/LUMO Energies, Dipole Moment, Mulliken ChargesElectronic properties and reactivity
GeometricMolecular Surface Area, Molecular VolumeMolecular size and shape

: A Review of Available Data

As of late 2025, a comprehensive review of publicly accessible scientific literature and databases reveals a notable absence of specific computational and theoretical investigations, including molecular docking and binding interaction studies, focused solely on the chemical compound This compound .

While research into related fused heterocyclic systems such as pyrrolo[1,2-a]quinolines, pyrrolo[2,3-b]quinoxalines, and various pyrrolo-pyrimidine derivatives is prevalent, with numerous studies detailing their synthesis, biological activities, and in silico analyses, the same level of investigation has not been documented for the this compound scaffold.

A patent search did identify a document mentioning derivatives of the core pyrrolo[1,2-b]cinnolin-10-one structure, including 5-Methylpyrrolo[1,2-b]cinnolin-10(5H)-one and 5-benzylpyrrolo[1,2-b]cinnolin-10(5H)-one . However, this patent primarily focuses on the synthesis and general biological applications of these compounds and does not provide the detailed computational data, such as molecular docking simulations, binding energy calculations, or analyses of specific molecular interactions with biological targets, that would be necessary to fulfill the requested article section.

Broader searches for computational studies on the general "pyrrolo-cinnoline" scaffold also did not yield specific results for the this compound variant. The existing body of research on related compounds, while extensive, cannot be extrapolated to this specific molecule due to the strict structural and informational constraints of the requested article.

Therefore, it must be concluded that there is currently no available scientific literature containing the specific research findings and data tables required for a detailed section on the molecular docking and binding interaction studies of this compound.

Biological and Pharmacological Research Perspectives on 5h Pyrrolo 1,2 B Cinnolin 10 One and Its Analogs

Broad Spectrum Biological Activities Associated with Cinnoline (B1195905) and Pyrrolopyridazine Scaffolds (General Preclinical Overview)

The cinnoline scaffold, a bicyclic aromatic heterocycle containing two nitrogen atoms, is a cornerstone in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives. zenodo.orgnih.govijper.org These compounds have been the subject of extensive research, revealing a wide array of biological effects. zenodo.orgnih.gov Preclinical studies have demonstrated that cinnoline derivatives possess antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, and anxiolytic properties. nih.govpnrjournal.com Furthermore, they have shown potential as antitubercular and anticancer agents. zenodo.orgijper.org The versatility of the cinnoline ring system allows for the synthesis of numerous derivatives with varied biological targets, including enzymes like topoisomerases and phosphodiesterases. zenodo.org

Similarly, the pyrrolopyridine scaffold, which consists of a pyrrole (B145914) ring fused to a pyridine (B92270) ring, is a privileged structure in drug discovery. nih.gov Derivatives of pyrrolopyridines have been investigated for a range of therapeutic applications. nih.gov Biological investigations have revealed their potential in treating diseases of the nervous and immune systems. nih.gov Moreover, pyrrolopyridine derivatives have demonstrated promising antidiabetic, antimycobacterial, antiviral, and antitumor activities in preclinical models. nih.govnih.gov The structural diversity of pyrrolopyridines allows for the development of compounds with specific biological activities, such as kinase inhibitors for cancer therapy. nih.gov Some have also been explored for their anti-inflammatory and antioxidant properties. nih.govnih.gov

The combination of these two pharmacologically significant scaffolds in the form of 5H-pyrrolo[1,2-b]cinnolin-10-one and its analogs has spurred interest in their potential as novel therapeutic agents, building upon the established biological profiles of their parent ring systems.

In Vitro Biological Activities of this compound and Analogous Derivatives (Preclinical, non-human cell lines, human cell lines, not clinical human trials)

While direct studies on this compound as a non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV-1 are not extensively documented, research on related heterocyclic scaffolds provides a strong rationale for investigating its potential in this area. NNRTIs are a critical component of highly active antiretroviral therapy (HAART) and function by binding to an allosteric site on the HIV-1 reverse transcriptase, thereby inhibiting its enzymatic activity. nih.govnih.gov

Structurally diverse classes of compounds have been identified as NNRTIs. nih.gov The development of new NNRTI candidates is driven by the need to overcome drug resistance that emerges from mutations in the NNRTI-binding pocket. nih.govox.ac.uk The chemical space explored for novel NNRTIs is vast and includes various heterocyclic systems. For instance, derivatives of quinolones have been synthesized and evaluated as HIV-1 inhibitors based on modeling studies of the NNRTI binding site. ox.ac.uk The pyrrolopyrimidine scaffold has also been a foundation for the design of potent HIV-1 inhibitors. nih.gov Given the structural similarities and the established antiviral potential of related heterocyclic systems, it is plausible that the this compound scaffold could serve as a template for the design of novel NNRTIs with unique resistance profiles.

The antiviral potential of scaffolds related to this compound extends beyond HIV-1. Research has demonstrated the in vitro antiviral activity of various pyrrolopyrimidine and pyrrolotriazine derivatives against a range of viruses. For example, novel pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and shown to possess significant antiviral activity against Rotavirus and Coxsackievirus B4. nih.gov Similarly, derivatives of pyrrolo[2,1-f] zenodo.orgnih.govijper.orgtriazines have exhibited low toxicity and high antiviral activity against the influenza A virus (H1N1) in cell culture experiments. mdpi.com

The mechanism of action for these antiviral effects can vary. For instance, some pyrrolopyrimidine derivatives are thought to inhibit viral polymerase enzymes. nih.gov In the case of certain pyrrolo[2,1-f] zenodo.orgnih.govijper.orgtriazine derivatives, inhibition of neuraminidase has been suggested as a plausible mechanism of action against the influenza virus. mdpi.com These findings underscore the broad-spectrum antiviral potential of the pyrrolo-heterocyclic systems and provide a strong basis for evaluating this compound and its analogs for their ability to inhibit the replication of various viruses in vitro.

Derivatives of the pyrrolo[1,2-b]cinnoline and related scaffolds have demonstrated significant cytotoxic activity against a broad spectrum of human tumor cell lines in preclinical in vitro studies.

Colon Cancer: Several studies have highlighted the potential of these compounds against colorectal cancer cell lines. For instance, the naturally occurring alkaloid Chlorizidine A, which contains a 5H-pyrrolo[2,1-a]isoindol-5-one moiety, has shown cytotoxic activity against the HCT-116 human colon cancer cell line. researchgate.net Synthetic pyrrolo[1,2-a]quinoline (B3350903) derivatives have also exhibited broad-spectrum antiproliferative activity, including against colon cancer cell lines. semanticscholar.org Furthermore, certain pyrrolo[2,3-d]pyrimidine derivatives have shown selective cytotoxicity against the HT-29 colon cancer cell line. mdpi.com

Ovarian Cancer: Research has also pointed to the potential of related compounds in treating ovarian cancer. One study found that a specific analogue exhibited remarkable anticancer activity against various ovarian cancer cell lines, including IGROV1, OVCAR-4, and OVCAR-5, with LC50 values in the low micromolar range. nih.gov

Breast Adenocarcinoma: The cytotoxicity of these scaffolds has been evaluated against breast cancer cell lines. researchgate.net For example, pyrrolo[1,2-a]quinoxaline (B1220188) derivatives have shown antiproliferative activity in GPER-expressing breast cancer cells. unisi.it Studies on triple-negative breast cancer (TNBC) cell lines, which are notoriously difficult to treat, have also yielded promising results with pyrrolo[1,2-a]quinoxaline and pyrrolo[3,4-b]quinolin-9-amine compounds. frontiersin.orgsemanticscholar.org

Melanoma: The antiproliferative effects of these compounds extend to melanoma cell lines. semanticscholar.org Fused pyrrolo-quinazolinone derivatives have shown significant cytotoxicity against melanoma cell lines. nih.gov

Lung Carcinoma: Cytotoxic activity has been observed against non-small cell lung cancer cells. nih.gov Certain pyrrolo[2,3-d]pyrimidine derivatives containing urea (B33335) moieties have also demonstrated strong cytotoxic activity against the A549 human lung cancer cell line. nih.gov

Leukemia Sub-panel: Derivatives of these scaffolds have shown potent activity against leukemia cell lines. Pyrrolo[1,2-b] zenodo.orgnih.govnih.govbenzothiadiazepine 5,5-dioxides (PBTDs) have been shown to induce apoptosis in human BCR-ABL expressing leukemia cells, including those resistant to existing tyrosine kinase inhibitors. nih.gov Additionally, some 7-phenyl-3H-pyrrolo[3,2-f]quinolin-9-one derivatives have exhibited high selectivity and potent growth inhibition against human leukemia cell lines, with GI50 values in the nanomolar range. nih.gov

The following table summarizes the in vitro cytotoxic activities of various related compounds against different human tumor cell lines.

Compound ClassCell Line(s)ActivityReference(s)
Pyrrolo[1,2-a]quinoline derivativesLeukemia, Melanoma, Lung, Colon, CNS, Ovarian, Renal, Breast, ProstateBroad-spectrum antiproliferative activity semanticscholar.org
Chlorizidine A (5H-pyrrolo[2,1-a]isoindol-5-one containing)HCT-116 (Colon)Cytotoxic researchgate.net
Fused Pyrrolo-quinazolinonesMelanoma, ProstateSignificant cytotoxicity nih.gov
Pyrrolo[1,2-b] zenodo.orgnih.govnih.govbenzothiadiazepines (PBTDs)BCR-ABL expressing LeukemiaApoptosis induction nih.gov
7-Phenyl-3H-pyrrolo[3,2-f]quinolin-9-onesHuman LeukemiaPotent and selective growth inhibition (nanomolar GI50) nih.gov
Plastoquinone Analogue (AQ-12)Ovarian (IGROV1, OVCAR-4, OVCAR-5)Remarkable anticancer activity (low micromolar LC50) nih.gov
Pyrrolo[2,3-d]pyrimidine derivativesHT-29 (Colon)Selective cytotoxicity mdpi.com
Pyrrolo[1,2-a]quinoxalinesGPER-expressing Breast CancerAntiproliferative activity unisi.it
Pyrrolo[3,4-b]quinolin-9-aminesTriple-Negative Breast CancerPotent cytotoxicity semanticscholar.org
Pyrrolo[2,3-d]pyrimidines with urea moietiesA549 (Lung), PC3 (Prostate), MCF-7 (Breast)Strong cytotoxic activity nih.gov
Pyrrolo[1,2-a]quinoxalinesTriple-Negative Breast Cancer (MDA-MB-231)Antiproliferative activity frontiersin.org

Anticancer and Cytotoxic Activities (in vitro)

Potential as Anti-Tumor Agents through DNA Cleavage Mechanisms

The potential of fused heterocyclic compounds, including analogs of this compound, as anti-tumor agents has been investigated through their ability to interact with and damage DNA. The mechanism of DNA strand cleavage is a significant area of interest for this class of molecules. For instance, research on pyrrolo[1,2-a]benzimidazole (PBI) derivatives, which share a fused pyrrole ring system, has shown them to possess excellent DNA strand-cleaving capabilities. nih.gov This action is believed to occur through a process of reductive alkylation of DNA, which is subsequently followed by the generation of reactive oxygen radicals that inflict damage. nih.gov

Similarly, studies on other complex heterocyclic systems, such as furan (B31954) C-2 quinoline (B57606) coupled 1,2,4-triazole (B32235) hybrids, have also demonstrated DNA cleavage activity. openmedicinalchemistryjournal.com The interaction of these compounds with DNA can be visualized using techniques like agarose (B213101) gel electrophoresis, where the conversion of supercoiled plasmid DNA (Form I) to nicked circular (Form II) and linear forms (Form III) indicates strand breaks. openmedicinalchemistryjournal.com The ability of these compounds to bind double-stranded DNA through intercalation is a key aspect of their mechanism. openmedicinalchemistryjournal.com While direct studies on this compound are limited, the documented DNA cleaving properties of structurally related fused pyrroles and quinolines suggest a promising avenue for anti-tumor research. nih.govopenmedicinalchemistryjournal.com

Topoisomerase Inhibition

Topoisomerases are crucial enzymes that regulate DNA topology and are validated targets for anticancer drugs. nih.gov Fused pyrrole-containing ring systems have emerged as a significant class of topoisomerase inhibitors. nih.gov Research has identified compounds within this family that can inhibit either topoisomerase I, topoisomerase II, or both. nih.govnih.govrsc.org

For example, certain pyrazolo[1,5-a]indole derivatives have been identified as potent catalytic inhibitors of topoisomerase II, with some analogs also acting as dual inhibitors of both topoisomerase I and II. nih.gov These compounds exert their effect not by stabilizing the enzyme-DNA cleavable complex (i.e., they are not "poisons"), but by catalytically inhibiting the enzyme's function. nih.gov Similarly, a series of pyrroloquinolinones were developed, with one derivative emerging as a dual inhibitor of both topoisomerase I and II. nih.gov More directly related, a facile synthesis method for pyrrolo[1,2-b]isoquinolin-10(5H)-ones led to the identification of a potent dual topoisomerase I/II inhibitor within that specific chemical class. rsc.org The broad activity of lamellarin alkaloids, which are based on the pyrrolo[2,1-a]isoquinoline (B1256269) scaffold, as topoisomerase inhibitors further underscores the potential of this structural motif in developing anti-cancer agents. nih.gov

Table 1: Examples of Topoisomerase Inhibition by Related Heterocyclic Compounds
Compound ClassTarget Enzyme(s)MechanismReference
Pyrazolo[1,5-a]indole derivativesTopoisomerase II / Topoisomerase I & II (dual)Catalytic inhibitor nih.gov
Pyrroloquinolinone derivativesTopoisomerase I & II (dual)Inhibitor nih.gov
Pyrrolo[1,2-b]isoquinolin-10(5H)-onesTopoisomerase I & II (dual)Inhibitor rsc.org
Pyrrolo[2,1-a]isoquinolines (Lamellarins)Topoisomerase IInhibitor nih.gov
Induction of Apoptosis, Mitochondrial Depolarization, and Caspase Activation (in vitro studies)

Inducing apoptosis, or programmed cell death, is a primary goal of many cancer therapies. Studies on analogous compounds, such as substituted 7-phenyl-3H-pyrrolo[3,2-f]quinolin-9-ones, have shown that they can induce apoptosis in cancer cell lines. nih.gov The apoptotic pathway initiated by these compounds involves several key mitochondrial events. Flow cytometry studies have demonstrated that active derivatives can cause cell cycle arrest in the G2/M phase, which is followed by the hallmarks of apoptosis. nih.gov

This process is associated with mitochondrial depolarization, a critical event where the mitochondrial membrane potential (ΔΨm) is lost. nih.gov The loss of membrane potential is often a point of no return in the apoptotic cascade. Following depolarization, the activation of effector caspases, such as caspase-3, is observed. nih.gov Caspases are a family of proteases that execute the final stages of apoptosis by cleaving essential cellular proteins. nih.gov Research on PYRROLO[1,2-b] nih.govnih.govnih.govBENZOTHIADIAZEPINES (PBTDs) also confirmed their ability to induce apoptosis in leukemia cells through the activation of caspase cascades, which can be inhibited by the anti-apoptotic protein Bcl-2. nih.gov

Generation of Reactive Oxygen Species (ROS) (in vitro studies)

The generation of reactive oxygen species (ROS) is another mechanism through which pyrrolo-quinoline and related heterocyclic compounds can exert cytotoxic effects against tumor cells. ROS, such as superoxide (B77818) anions and hydrogen peroxide, are highly reactive molecules that can cause oxidative damage to cellular components, including DNA, proteins, and lipids, ultimately leading to cell death. nih.gov

In vitro studies of 3H-pyrrolo[3,2-f]quinolin-9-one derivatives have directly linked their apoptotic activity to the generation of ROS. nih.gov This suggests that the accumulation of intracellular ROS contributes significantly to the compound-induced cytotoxicity. Furthermore, the DNA strand-cleaving ability of pyrrolo[1,2-a]benzimidazole derivatives is thought to result from the generation of reactive oxygen radicals following the initial interaction with DNA. nih.gov This dual mechanism of direct DNA interaction followed by ROS-mediated damage highlights a powerful anti-tumor strategy. The main intracellular source of ROS is aerobic respiration, but their production can be significantly enhanced by xenobiotic compounds, leading to cellular stress and apoptosis. nih.gov

Predicted Inhibition of Proteasome ATPase

The proteasome is a large protein complex responsible for degrading unwanted or damaged proteins, playing a critical role in cellular homeostasis. Inhibition of the proteasome leads to an accumulation of these proteins, causing cell stress and apoptosis, a mechanism that is particularly lethal to cancer cells which often produce an excess of abnormal proteins. nih.gov The 26S proteasome consists of a 20S core particle (CP) and a 19S regulatory particle (RP). nih.gov

The 19S regulatory particle contains a heterohexameric ring of six distinct ATPases (Rpt1-Rpt6). nih.gov These proteasomal ATPases are essential for recognizing, unfolding, and translocating target proteins into the core particle for degradation. nih.govnih.gov Therefore, inhibiting these ATPases is a valid strategy for disrupting proteasome function. While direct inhibition of proteasome ATPases by this compound has not been explicitly reported, the structural complexity and functionality of fused heterocyclic compounds make them candidates for interacting with such enzymatic targets. Small molecules that disrupt the function of the 19S regulatory particle, including its ATPase subunits, represent a promising area for developing novel cancer therapeutics that are distinct from core particle inhibitors. nih.gov

Phosphoinositide 3-Kinase (PI3K) Inhibition

The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently hyper-activated in many human cancers, making it a prime target for drug development. sci-hub.senih.gov The cinnoline core, a key structural feature of this compound, has been identified as a potential pharmacophore for PI3K inhibitors. A study dedicated to developing cinnoline derivatives as PI3K inhibitors found that many of the synthesized compounds displayed potent, nanomolar-level inhibitory activities against PI3K enzymes and micromolar inhibitory potency against human tumor cell lines. nih.gov

Furthermore, the strategy of "scaffold hopping," where known pharmacophores are integrated into new core structures, has been successfully applied to create novel PI3K inhibitors based on fused pyrrole systems. sci-hub.se For example, a series of pyrrolo[2,1-f] nih.govnih.govnih.govtriazine derivatives were designed as PI3K inhibitors, with some showing selective activity against p110α and p110δ isoforms and potent antiproliferative activity against various cancer cells. sci-hub.se The pyrroloquinoline scaffold has also been noted as the basis for a potent inhibitor of PI3-kinase related kinases. researchgate.net These findings collectively suggest that the this compound scaffold is a strong candidate for the development of novel PI3K inhibitors.

Table 2: PI3K Inhibition by Related Heterocyclic Scaffolds
ScaffoldTargetActivity NotedReference
CinnolinePI3KNanomolar inhibitory activities against PI3Ks. nih.gov
Pyrrolo[2,1-f] nih.govnih.govnih.govtriazinePI3Kα, PI3KδIC50 values of 122 nM (p110α) and 119 nM (p110δ) for compound 14a. sci-hub.se
PyrroloquinolinePI3-kinase related kinasesIdentified as a potent inhibitor scaffold. researchgate.net

Antimicrobial Activity Research (e.g., antibacterial, antifungal, antitubercular)

Fused pyrrole-based heterocyclic compounds have been extensively investigated for their broad-spectrum antimicrobial properties.

Antibacterial: Derivatives of pyrrolo[1,2-a]quinazolines have demonstrated in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. rsc.org Other related structures, such as spiro[pyrimido[4,5-b]quinoline-5,5'-pyrrolo[2,3-d]pyrimidine]-pentaones and pyrrolopyridine-substituted oxazolidinones, have also been synthesized and confirmed to have antibacterial properties. nih.govnih.gov Research into halogenated pyrrolopyrimidines showed they could achieve low minimum inhibitory concentrations (MIC) against Staphylococcus aureus. nih.gov

Antifungal: The antifungal potential of this chemical class is also significant. Pyrrolo[1,2-α] nih.govnih.govbenzodiazepines (PBDs) have been described as a novel class of antifungal agents with potent activity against dermatophytes like Microsporum canis and Trichophyton species, as well as Aspergillus fumigatus. nih.gov Some PBDs showed in vitro activity matching or exceeding that of the reference drug itraconazole. nih.gov Other studies have shown that various synthesized pyrrole and fused pyrrole derivatives exhibit inhibitory effects against pathogenic yeasts like Candida albicans and filamentous fungi such as Aspergillus fumigatus and Fusarium oxysporum. nih.gov Metal complexes of pyrrolidone thiosemicarbazone have also shown significant antifungal activity against Aspergillus niger and Candida albicans. nih.gov

Antitubercular: Several pyrrole-based scaffolds have shown promise as antitubercular agents. A series of molecules with a pyrrolo[1,2-a]quinoxaline scaffold were investigated, with several compounds showing appreciable activity against Mycobacterium tuberculosis (Mtb). nih.gov Molecular docking studies suggested that these compounds may act by inhibiting the InhA enzyme, a key target in Mtb. nih.gov Additionally, a phenotypic screening identified 2-pyrazolylpyrimidinones, which share structural similarities, as having bactericidal activity against replicating Mtb, including clinical isolates. nih.gov

Table 3: Summary of Antimicrobial Activity in Related Compounds
Activity TypeCompound ClassTarget Organism(s) / NotesReference
AntibacterialPyrrolo[1,2-a]quinazolinesGram-positive and Gram-negative bacteria. rsc.org
AntibacterialHalogenated PyrrolopyrimidinesLow MIC on Staphylococcus aureus. nih.gov
AntifungalPyrrolo[1,2-α] nih.govnih.govbenzodiazepinesDermatophytes (M. canis, T. rubrum), A. fumigatus. nih.gov
AntifungalSubstituted PyrrolesC. albicans, A. fumigatus, F. oxysporum. nih.gov
AntitubercularPyrrolo[1,2-a]quinoxalinesMycobacterium tuberculosis (InhA target). nih.gov
Antitubercular2-PyrazolylpyrimidinonesBactericidal against replicating M. tuberculosis. nih.gov

Anti-inflammatory Activity Studies

The pyrrolo[1,2-b]cinnoline scaffold has been investigated for its potential anti-inflammatory properties. Cinnoline derivatives, in general, have demonstrated a range of pharmacological activities, including anti-inflammatory effects. rroij.comzenodo.orgiosrjournals.org Studies on related fused pyrrole structures, such as pyrrolopyridines, have shown good anti-inflammatory activity. nih.gov For instance, certain 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids have exhibited significant anti-inflammatory and analgesic effects in animal models, with some derivatives being as potent or more potent than indomethacin. nih.govnih.gov Specifically, compounds with 4-fluoro- (B1141089) and 4-chlorobenzoyl groups at the 5-position and a methyl group at the 6-position, as well as those with various benzoyl substituents and a chloro group at the 6-position, demonstrated notable activity. nih.gov The anti-inflammatory potential of these related heterocyclic systems suggests that the this compound core could also be a valuable scaffold for the development of new anti-inflammatory agents.

Modulation of Hypoxia-Inducible Factor (HIF) Hydroxylase Enzymes (from related pyrrolopyridazine scaffolds)

The modulation of hypoxia-inducible factor (HIF) through the inhibition of HIF hydroxylase enzymes is a significant area of therapeutic research. google.comnih.gov HIF prolyl hydroxylases (PHDs) are key enzymes that regulate the stability of HIF-α subunits. researchgate.netnih.gov Under normal oxygen conditions, PHDs hydroxylate specific proline residues on HIF-α, leading to its degradation. Inhibition of these enzymes stabilizes HIF-α, allowing it to activate the transcription of genes involved in processes like erythropoiesis and iron metabolism. nih.govnih.gov

Pyrrolo[1,2-b]pyridazine (B13699388) derivatives have been identified as novel compounds capable of modulating HIF by inhibiting HIF hydroxylase activity. google.com These compounds, by inhibiting enzymes such as EGLN1, EGLN2, and EGLN3, can increase the stability and activity of HIF. google.com This mechanism is of interest for treating conditions associated with hypoxia or anemia. google.comnih.gov The development of HIF-PH inhibitors began with 2-oxoglutarate (2-OG) analogs, as PHDs are 2-OG-dependent dioxygenases. nih.gov Several small molecule inhibitors, including some with pyridine-based scaffolds, have been developed and are used clinically to treat renal anemia. nih.gov The structural similarities between pyrrolopyridazines and this compound suggest that the latter could also be explored for its potential to inhibit HIF hydroxylases.

Janus Kinase (JAK) Inhibition (from related pyrrolopyridazine scaffolds)

Janus kinases (JAKs) are a family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are crucial for signaling by numerous cytokines and growth factors involved in inflammation and immunity. nih.govgoogle.comyoutube.comyoutube.com Dysregulation of the JAK-STAT pathway is implicated in various autoimmune and inflammatory diseases, making JAKs attractive therapeutic targets. nih.govnih.gov

Pyrrolopyridine and related scaffolds have emerged as a significant class of JAK inhibitors. nih.govnih.govnih.govbgu.ac.il For example, a series of imidazopyrrolopyridine derivatives have been developed as selective JAK2 inhibitors. nih.gov Similarly, 4-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives have been designed as selective JAK1 inhibitors. nih.gov The pyrrolo[1,2-b]pyridazine-3-carboxamide scaffold has also been rationally designed to yield potent JAK inhibitors. researchgate.net Computational studies on pyrrolopyridine derivatives have been used to design novel JAK1 inhibitors with potentially higher binding affinity than existing drugs like Tofacitinib. nih.gov These studies highlight the versatility of the pyrrolopyridine core in achieving potent and selective JAK inhibition.

Functional Selectivity Profiles for JAK Pathways

Achieving selectivity among the different JAK isoforms is a key goal in developing JAK inhibitors to optimize efficacy and minimize side effects. nih.govnih.gov For instance, inhibiting JAK2 can lead to hematological side effects, so developing inhibitors with selectivity for JAK1 over JAK2 is a major focus for treating inflammatory diseases. nih.govacs.orguq.edu.au

Different pyrrolopyridine-based scaffolds have demonstrated distinct selectivity profiles. For example, C-5 pyrazole-substituted pyrrolopyrimidine derivatives have shown 10- to 20-fold selectivity for JAK1 over JAK2 in enzymatic assays. acs.orguq.edu.au Further modifications led to compounds with over 350-fold selectivity for JAK1 over JAK2. mtroyal.ca In contrast, some imidazopyrrolopyridine derivatives have been found to be selective for JAK2, with one compound showing 19-fold selectivity over JAK1 and >30-fold selectivity over JAK3 and TYK2. nih.gov The selectivity of these inhibitors is often rationalized through molecular docking studies, which can reveal key interactions with specific residues in the kinase domain that differ between JAK isoforms. nih.govnih.gov For instance, the JAK1 selectivity of certain 4-amino-pyrrolopyridine derivatives was attributed to the aminoethyl functionality discriminating the binding sites of JAK1 and JAK2. nih.gov Similarly, the selectivity of filgotinib (B607452) for JAK1-dependent pathways has been demonstrated in cellular assays. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Potency (Preclinical focus, excluding clinical outcomes)

Correlating Substituent Nature and Position with Biological Activity

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For pyrrolo-based heterocyclic scaffolds, SAR studies have provided valuable insights into the influence of various substituents on their biological activities.

In the context of JAK inhibition by pyrrolopyridine derivatives, specific substitutions have been shown to be critical for activity and selectivity. nih.govacs.orguq.edu.au For C-5 pyrazole-modified pyrrolopyrimidine derivatives, a potential hydrogen bond between the pyrazole (B372694) group and residue E966 in JAK1 is key to enhancing JAK1 selectivity. acs.orguq.edu.au Computational SAR models have suggested that for certain pyrrolopyridine JAK1 inhibitors, electropositive substituents near the carboxamide and meta-position of a chlorobenzyl group could enhance inhibitory activity. nih.gov Bulky substitutions at the chlorobenzyl moiety and hydrophobic substitutions near it were also predicted to improve activity. nih.gov For a series of tricyclic pyrrolo[2,3-d]pyrimidines with antitumor activity, SAR trends indicated that a hexahydro scaffold, minimal substitution on the N-aryl ring, and selective halogenation enhance cytotoxic potential. mdpi.com

For pyrroloquinolone PDE-5 inhibitors, systematic modification of an acyl derivative led to a compound with excellent selectivity and oral bioavailability. nih.gov In the case of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives as metallo-β-lactamase inhibitors, the 3-carbonitrile group, vicinal 4,5-diphenyl groups, and the N-benzyl side chain were all found to be important for inhibitory potency. nih.gov

The following table summarizes some key SAR findings for related pyrrole-based scaffolds:

ScaffoldTargetKey Substituent/PositionImpact on ActivityReference
PyrrolopyrimidineJAK1C-5 Pyrazole groupEnhances JAK1 selectivity via H-bond with E966 acs.orguq.edu.au
PyrrolopyridineJAK1Electropositive group at carboxamideEnhances inhibitory activity nih.gov
PyrrolopyridineJAK1Bulky group at chlorobenzyl moietyImproves inhibitory activity nih.gov
Tricyclic pyrrolo[2,3-d]pyrimidineAntitumorHexahydro scaffold, minimal N-aryl substitution, selective halogenationEnhances cytotoxicity mdpi.com
PyrroloquinolonePDE-5Acyl derivativesSubnanomolar Ki values nih.gov
2-aminopyrrole-3-carbonitrileMetallo-β-lactamase3-carbonitrile, 4,5-diphenyl, N-benzylImportant for inhibitory potency nih.gov

Conformational Aspects Influencing Bioactivity

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how well the molecule can fit into the binding site of its biological target. nih.govub.edu Conformational analysis aims to identify the low-energy, bioactive conformations of a molecule. nih.gov

For kinase inhibitors, including those based on pyrrolopyridine scaffolds, achieving a specific conformation is often necessary for potent inhibition. nih.gov Intramolecular hydrogen bonding can be used as a design principle to restrict the conformation of a molecule, pre-organizing it for binding and potentially improving potency and selectivity. nih.gov For example, a scaffold hopping approach to discover novel pyrrolopyrazine JAK inhibitors utilized intramolecular hydrogen bonding to achieve conformational restriction. nih.gov

Molecular docking and dynamics simulations are powerful tools to study the conformational aspects of ligand binding. nih.gov In a study of pyrrolopyridine JAK1 inhibitors, the binding conformation of the most active compound was observed to be similar to that of a known selective JAK1 inhibitor, with a chlorobenzyl end enclosed within a hydrophobic pocket. nih.gov The flexibility of certain parts of a molecule, such as the pyrrolidine (B122466) ring of proline, can also influence the conformation and biological activity of larger molecules containing these motifs. nih.gov Understanding the conformational landscape of a lead compound and how different substituents affect it is a key aspect of rational drug design. ub.edu

Molecular Mechanisms of Action (Preclinical, cellular, and enzymatic level)

The molecular mechanisms of action for this compound and its analogs are diverse, targeting a range of enzymes and cellular processes critical to disease progression, particularly in cancer and viral infections. Preclinical research at the cellular and enzymatic levels has illuminated how these compounds exert their pharmacological effects, primarily through the inhibition of key enzymes such as topoisomerases and kinases.

Topoisomerase Inhibition

Several analogs of the pyrrolo-cinnoline scaffold have demonstrated potent inhibitory activity against topoisomerases, enzymes that are crucial for managing DNA topology during replication, transcription, and repair. For instance, derivatives of dibenzo[c,h]cinnoline (B14754567) have been identified as potent topoisomerase I (TOP1)-targeting anticancer agents. researchgate.net These compounds induce cytotoxicity by stabilizing the TOP1-DNA cleavage complex, leading to DNA damage and apoptosis in cancer cells. The substitution pattern on the cinnoline ring system has been shown to be critical for this activity. researchgate.net

Kinase Inhibition

The pyrrolo-cinnoline framework is also a key pharmacophore for the development of kinase inhibitors, which are pivotal in cancer therapy due to their role in cell signaling pathways that control proliferation, survival, and angiogenesis.

Bruton's Tyrosine Kinase (BTK) Inhibition: A series of novel pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives have been synthesized and identified as potent, noncovalent inhibitors of Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor signaling pathway and is a validated therapeutic target for B-cell malignancies. One representative compound, compound 9 , exhibited a half-maximal inhibitory concentration (IC50) of 21.6 nM against BTK and demonstrated excellent selectivity across a panel of 468 kinases. nih.gov In a U-937 xenograft model, oral administration of compound 9 resulted in a tumor growth inhibition of 64.4%, superior to the lead compound and the established BTK inhibitor ibrutinib. nih.gov

Table 1: BTK Inhibitory Activity of Pyrrolo[1,2-a]quinoxalin-4(5H)-one Analog

CompoundTargetIC50 (nM)In Vivo Efficacy (TGI %)
Compound 9 BTK21.664.4%

TGI: Tumor Growth Inhibition

HIV-1 Reverse Transcriptase Inhibition

In the realm of antiviral research, analogs of this compound have been investigated as inhibitors of viral enzymes. Specifically, 5H-pyrrolo[1,2-b] nih.govnih.govnih.govbenzothiadiazepine (PBTD) derivatives have emerged as a novel class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.gov These compounds bind to a hydrophobic pocket in the HIV-1 reverse transcriptase, inducing a conformational change that inactivates the enzyme and halts viral replication.

Particularly, 7-chloro substituted 10-alkyl-5H-pyrrolo[1,2-b] nih.govnih.govnih.govbenzothiadiazepin-11(10H)-one-5,5-dioxides, such as compounds 11i and 11j , displayed potency comparable to the approved NNRTI, nevirapine. nih.gov Structure-activity relationship studies revealed that the position of the chloro substituent and the oxidation state of the sulfur atom are critical for antiviral activity. nih.gov

Table 2: Anti-HIV-1 Activity of PBTD Analogs

CompoundKey Structural FeatureAntiviral Potency
11i 7-chloro derivativeComparable to nevirapine
11j 7-chloro derivativeComparable to nevirapine

Applications in Materials Science and Photophysics

Fluorescent Properties of Pyrrolo[1,2-b]cinnolines and Related Heterocycles

Pyrrolo[1,2-b]cinnolines are part of a larger class of N-bridgehead heterocyclic compounds that often exhibit strong fluorescence. electronicsandbooks.comrsc.orgacs.orgnih.govrsc.orgnih.govyoutube.com These molecules possess a rigid, planar structure which is conducive to high fluorescence efficiency. The pyrrolo[1,2-b]pyridazine (B13699388) system, a related scaffold, has been the subject of numerous studies and synthetic efforts. researchgate.net Derivatives of pyrrolo[1,2-a]quinoxalines, which share a similar pyrrole-fused heterocyclic core, are also known for their notable photophysical properties. nih.govunisi.it

The fluorescence of these compounds is often characterized by a significant Stokes shift, which is the difference between the maxima of the absorption and emission spectra. This property is advantageous in applications where it is necessary to distinguish the emitted light from the excitation light. For instance, a study on 1-[7-(4-nitrobenzoyl)-3-(biphenyl-4-yl)pyrrolo[1,2-c]pyrimidin-5-yl]ethanone, a related pyrrolo-pyrimidine derivative, demonstrated a large Stokes shift. upb.ro

The environment surrounding the fluorophore can significantly impact its fluorescent properties. For example, the fluorescence of pyrrolocytosine (PC), a fluorescent analog of cytidine, is quenched upon incorporation into nucleic acid structures due to stacking interactions. nih.govrsc.org This sensitivity to the local environment makes these compounds potential probes for studying biological systems and molecular interactions.

Luminescence Quantum Yield and Solid-State Luminescence Characteristics

A key metric for evaluating the efficiency of a fluorescent molecule is its luminescence quantum yield (QY), which is the ratio of photons emitted to photons absorbed. horiba.com Pyrrolo[1,2-b]cinnoline derivatives and related heterocycles have demonstrated promising quantum yields. For example, certain pyrrolopyridazine derivatives have shown relative quantum yields as high as 90%. researchgate.net

A particularly valuable characteristic of these compounds is their ability to exhibit strong luminescence in the solid state. researchgate.net Many organic fluorophores experience aggregation-caused quenching (ACQ) in the solid state, where their fluorescence is diminished due to intermolecular interactions. nih.gov However, pyrrolo[1,2-b]cinnolines and related systems often show little self-quenching, making them suitable for applications in solid-state devices. researchgate.net The ability to maintain high luminescence in the solid phase is crucial for the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. mdpi.comrsc.org The stacking structure within the crystal lattice plays a significant role in determining the solid-state luminescence properties. mdpi.com

Table 1: Luminescence Properties of Selected Pyrrolo-Fused Heterocycles

Compound Class Reported Quantum Yield Key Characteristics Reference(s)
Pyrrolopyridazines Up to 90% (relative) Luminescent in the solid state, little self-quenching. researchgate.net
Pyrrolo[1,2-a]quinoxaline (B1220188) Derivatives - Exhibit aggregation-induced emission (AIE) behavior. nih.gov
1-[7-(4-nitrobenzoyl)-3-(biphenyl-4-yl)pyrrolo[1,2-c]pyrimidin-5-yl]ethanone Lower than quinine (B1679958) sulfate (B86663) but still significant. Good fluorescence compared to other organic compounds. upb.ro
Pyrrolocytosine (PC) Higher than cytosine. Fluorescence is quenched upon base-pairing. rsc.org

Strategies for Tuning Optical Properties through Structural Modifications

The optical properties of pyrrolo[1,2-b]cinnolines can be finely tuned through strategic structural modifications. The introduction of different substituents at various positions on the heterocyclic core can significantly alter the absorption and emission wavelengths, as well as the quantum yield.

One common strategy is the introduction of aryl groups to the core structure. These groups can be directly connected or linked via vinylene or acetylene (B1199291) bridges. This approach has been successfully employed with pyrrolopyridazine derivatives to modulate their optical and electrochemical properties. researchgate.net For instance, the synthesis of various pyrrolo[1,2-a]quinoline (B3350903) derivatives has been achieved through reactions involving different substituted acetylenes, leading to a library of compounds with diverse properties. researchgate.net

The position of heteroatoms within the scaffold also plays a crucial role. Studies on N-doped polycyclic heteroaromatic compounds have shown that altering the position of the nitrogen atom can influence the quantum yields. mdpi.com Furthermore, changing the size of the central ring in these polycyclic systems can lead to changes in their optical and aromatic properties. mdpi.com

Electrochemical Properties and Redox Potentials

The electrochemical behavior of pyrrolo[1,2-b]cinnolines and their analogs is another area of active research, as it provides insights into their electronic structure and potential for use in electronic devices. Cyclic voltammetry is a common technique used to study the redox potentials of these compounds.

Studies on new pyrrolopyridazine derivatives have productively compared their optical and electrochemical properties. researchgate.net The introduction of different substituents not only tunes the optical properties but also affects the HOMO and LUMO energy levels, which in turn influences their redox behavior. Similarly, research on pyrrolo[1,2-i] electronicsandbooks.comnih.govphenanthroline-based organic semiconductors has correlated their microstructural properties with their electrical and optical characteristics. mdpi.com These compounds have been shown to exhibit n-type semiconductor behavior with thermal activation energies in the range of 0.68–0.78 eV. mdpi.com

Potential as Organic Luminophores

The strong fluorescence, high quantum yields, and tunable optical properties of pyrrolo[1,2-b]cinnolines and related heterocycles make them excellent candidates for use as organic luminophores. researchgate.netmdpi.com These materials are essential components in a variety of applications, including organic light-emitting diodes (OLEDs), fluorescent probes for biological imaging, and sensors.

Pyrrolopyridazine derivatives have been synthesized and investigated as potential blue organic luminophores. researchgate.net The ability to emit in the blue region of the spectrum is particularly important for the development of full-color displays and white lighting applications. Furthermore, the solid-state luminescence of these compounds is a significant advantage for their incorporation into solid-state devices. researchgate.netmdpi.com

Polymerization for the Creation of Fluorescent Materials

To further enhance their processability and create robust fluorescent materials, pyrrolo[1,2-b]cinnoline and related heterocyclic monomers can be polymerized. This approach allows for the creation of films, fibers, and rods that retain the desirable fluorescent properties of the monomeric units. researchgate.net

The synthesis and polymerization of highly fluorescent vinyl polymers containing pendant pyrrolopyridazines have been reported. researchgate.net These polymers exhibited strong luminescence even in the solid state, with quantum efficiencies as high as 60%, indicating minimal self-quenching. researchgate.net This demonstrates the potential for creating a new class of fluorescent polymeric materials with applications in various devices. The development of such polymers opens up possibilities for flexible and large-area optoelectronic applications.

Future Research Directions and Challenges

Development of More Economical and Environmentally Benign Synthetic Routes

A significant hurdle in the advancement of 5H-pyrrolo[1,2-b]cinnolin-10-one research is the development of efficient, cost-effective, and environmentally friendly synthetic methodologies. Current synthetic strategies for related fused heterocyclic systems often rely on multi-step processes with modest to good yields. For instance, a straightforward method for the synthesis of pyrrolo[1,2-b]cinnolines has been developed using 2-nitrobenzaldehydes and 2-methylfurans, where the key steps involve oxidative furan (B31954) ring opening and intramolecular alkylation. researchgate.net Another approach to similar structures, such as pyrrolo[1,2-a]quinolines and pyrrolo[1,2-b]isoquinolines, has been achieved via intramolecular acylation. researchgate.net

Future research should focus on:

Green Chemistry Approaches: The use of greener solvents and catalysts is a key objective. For example, the Pictet-Spengler reaction for the synthesis of pyrrolo[1,2-a]quinoxalines has been successfully carried out using the surfactant p-dodecylbenzene sulphonic acid (p-DBSA) as a catalyst in mild solvents like water and ethanol, often at room temperature with high yields. unisi.it

One-Pot Syntheses: Developing one-pot cascade reactions would significantly improve efficiency by reducing the number of isolation and purification steps. A rhodium(III)-catalyzed protocol for synthesizing pyrrolo[1,2-a]quinolines in one pot has been reported, demonstrating the feasibility of this approach. researchgate.net

Exploration of Expanded Structural Diversity for Enhanced Properties

The biological activity of fused heterocyclic compounds is highly dependent on their structural features. Expanding the structural diversity of the this compound core is essential for tuning its physicochemical properties and enhancing its biological efficacy. Research on related compounds has shown that even minor structural modifications can lead to significant changes in activity. For instance, different amino side chains on the pyridine (B92270) ring of pyrrolo[1,2-a]quinoxaline (B1220188) derivatives have been shown to be critical for their activity as sirtuin activators. nih.govnih.gov

Key areas for future exploration include:

Substitution Patterns: Systematic investigation of substituent effects at various positions of the pyrrolo-cinnoline scaffold is needed. This includes the introduction of electron-donating and electron-withdrawing groups, as well as lipophilic and hydrophilic moieties to modulate properties like solubility and membrane permeability.

Bioisosteric Replacements: Replacing key functional groups with bioisosteres can lead to improved potency and pharmacokinetic profiles.

Hybrid Molecules: The design of hybrid molecules that combine the this compound core with other known pharmacophores could lead to compounds with novel mechanisms of action or synergistic effects. Several new cyano-substituted derivatives with pyrrolo[1,2-a]quinoline (B3350903) and pyrrolo[2,1-a]isoquinoline (B1256269) scaffolds have been synthesized and shown to possess anticancer activity. semanticscholar.orgnih.gov

Deeper Mechanistic Elucidation of Biological Actions (Preclinical)

While the biological activities of many fused pyrrolo-heterocyclic systems have been reported, a deep understanding of their mechanisms of action at the molecular level is often lacking. Preclinical studies are essential to identify specific cellular targets and signaling pathways modulated by this compound analogs. For example, derivatives of the related 11H-pyrido[3′,2′:4,5]pyrrolo[3,2-c]cinnoline have been shown to exhibit antiproliferative activity by acting as topoisomerase I inhibitors and inducing apoptosis. acs.org Similarly, certain tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones have been identified as tubulin polymerization inhibitors. nih.govrsc.org

Future preclinical research should aim to:

Identify Molecular Targets: Utilize techniques such as affinity chromatography, proteomics, and genetic screening to identify the direct binding partners of active compounds.

Elucidate Signaling Pathways: Investigate the downstream effects of compound treatment on key cellular signaling pathways implicated in disease, such as those involved in cell cycle regulation, apoptosis, and inflammation.

In Vivo Efficacy Studies: Evaluate the therapeutic potential of promising analogs in relevant animal models of disease. For example, a derivative of 5,10-dihydropyrrolo[1,2-b]isoquinoline has shown significant antitumor activity in nude mice bearing human breast and ovarian xenografts. researchgate.net

Advanced Computational Design and Prediction of Novel this compound Analogs

In silico methods are powerful tools that can accelerate the discovery and optimization of novel bioactive compounds. Molecular modeling and computational design can provide valuable insights into the structure-activity relationships (SAR) of this compound analogs and guide the synthesis of new derivatives with improved properties. Docking studies of pyrrolo[1,2-a]quinoxaline-based sirtuin activators have, for instance, helped to rationalize the observed SAR and guide the design of more potent compounds. nih.gov

Future computational efforts should focus on:

Q & A

Q. What are the recommended synthetic routes for 5H-Pyrrolo[1,2-b]cinnolin-10-one, and how can researchers optimize yields?

Methodology :

  • Stille Coupling : A robust method for constructing fused heterocycles. Use tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and tri(o-tolyl)phosphine as catalysts in anhydrous chlorobenzene at 180°C for 30 minutes. This approach achieves high molecular weight polymers with controlled regiochemistry .
  • Stepwise Functionalization : Start with pre-functionalized monomers (e.g., bromothiophene derivatives) to introduce substituents before cyclization. Ensure rigorous degassing to prevent side reactions .

Q. How should researchers characterize the structural integrity of this compound derivatives?

Methodology :

  • NMR Spectroscopy : Focus on ¹H and ¹³C NMR to confirm regiochemistry and substituent positions. Key diagnostic signals include downfield shifts for carbonyl groups (δ 165–175 ppm) and aromatic protons (δ 6.5–8.5 ppm) .
  • HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity. Monitor for byproducts like unreacted monomers or oligomers .

Q. What safety protocols are critical when handling this compound in the lab?

Methodology :

  • Hazard Mitigation : Classified under EU-GHS/CLP for acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Use fume hoods, nitrile gloves, and closed systems during synthesis. Store in inert atmospheres to prevent degradation .

Advanced Research Questions

Q. How can electronic properties of this compound derivatives be optimized for organic photovoltaics?

Methodology :

  • Side-Chain Engineering : Introduce electron-withdrawing groups (e.g., fluorine) or alkyl chains (e.g., 2-ethylhexyl) to modulate solubility and bandgap. Use cyclic voltammetry to measure HOMO/LUMO levels .
  • Device Fabrication : Blend with non-fullerene acceptors (e.g., ITIC) and test under AM 1.5G solar irradiation. Optimize annealing temperatures to enhance crystallinity and charge mobility .

Q. What strategies resolve contradictions in reported bioactivity data for pyrrolo-cinnolinone derivatives?

Methodology :

  • Meta-Analysis : Compare IC₅₀ values across studies, accounting for variables like cell lines (e.g., HeLa vs. MCF-7) and assay conditions (e.g., ATP-based vs. resazurin assays). Use standardized reference compounds (e.g., doxorubicin) .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with systematic substituent variations (e.g., halogenation at C-3 or C-7) to isolate pharmacophoric motifs .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Methodology :

  • DFT Calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites. Use Gaussian 16 with B3LYP/6-31G(d) basis sets to model transition states for Suzuki-Miyaura couplings .
  • Machine Learning : Train models on existing reaction datasets (e.g., USPTO) to predict optimal catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and solvent systems (e.g., DMF vs. THF) .

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